2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a piperazine ring, a chlorophenyl group, a pyridazinone moiety, and a thiazole ring. The unique arrangement of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 4-(3-chlorophenyl)piperazine intermediate.
Synthesis of the Pyridazinone Moiety: The next step involves the formation of the pyridazinone ring through a cyclization reaction, often using hydrazine derivatives and appropriate catalysts.
Thiazole Ring Formation: The thiazole ring is synthesized separately, typically through a condensation reaction involving thioamides and α-haloketones.
Final Coupling Reaction: The final step involves coupling the previously synthesized intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones: These compounds share structural similarities with the target compound and exhibit cytotoxic properties.
Neoeriocitrin, Narirutin, Naringin, and Neohesperidin: These compounds have similar functional groups and are used in medicinal applications.
Uniqueness
The uniqueness of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H23ClN6O2S |
---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H23ClN6O2S/c1-14-15(2)31-21(23-14)24-19(29)13-28-20(30)7-6-18(25-28)27-10-8-26(9-11-27)17-5-3-4-16(22)12-17/h3-7,12H,8-11,13H2,1-2H3,(H,23,24,29) |
InChI Key |
NHSAGZAIOAGVAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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